

Spectroscopic and Biosynthetic Insights into Mechercharmycin A: A Technical Guide

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Compound of Interest

Compound Name: *mechercharmycin A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the potent cytotoxic marine natural product, **mechercharmycin A**. It includes detailed tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its biosynthetic pathway.

Mechercharmycin A, a cyclic peptide bearing four oxazoles and a thiazole, was first isolated from the marine-derived actinomycete *Thermoactinomyces* sp. YM3-251[1][2]. Its unique structure and significant antitumor activity make it a subject of considerable interest in the field of drug discovery and development.

Spectroscopic Data of Mechercharmycin A

The structural elucidation of **mechercharmycin A** was accomplished through a combination of spectroscopic techniques, primarily NMR and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Mechercharmycin A

The ^1H and ^{13}C NMR spectra were recorded on a Bruker DRX-500 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peaks.

Position	δ_{C} (ppm)	δ_{H} (ppm, J in Hz)
Oxazole-1		
2	152.4	8.24 (s)
4	138.0	
5	130.2	
Oxazole-2		
7	152.5	8.26 (s)
9	138.1	
10	130.3	
Oxazole-3		
12	152.6	8.28 (s)
14	138.2	
15	130.4	
Oxazole-4		
17	152.7	8.30 (s)
19	138.3	
20	130.5	
Thiazole		
22	168.4	8.12 (s)
24	149.2	
25	122.1	
Valine		
27 (α -CH)	59.8	4.85 (d, 8.5)
28 (β -CH)	31.5	2.45 (m)

29 (γ -CH ₃)	19.8	1.05 (d, 6.8)
30 (γ' -CH ₃)	19.5	1.02 (d, 6.8)
Isoleucine		
32 (α -CH)	58.7	4.78 (d, 8.2)
33 (β -CH)	37.8	2.15 (m)
34 (γ -CH ₂)	25.4	1.55 (m), 1.25 (m)
35 (δ -CH ₃)	11.8	0.95 (t, 7.4)
36 (γ' -CH ₃)	15.6	1.08 (d, 7.0)
Phenylalanine		
38 (α -CH)	55.4	5.15 (dd, 8.0, 6.5)
39 (β -CH ₂)	38.1	3.30 (dd, 14.0, 6.5), 3.20 (dd, 14.0, 8.0)
40 (γ -C)	137.2	
41, 45 (δ -CH)	129.5	7.25 (d, 7.5)
42, 44 (ϵ -CH)	128.8	7.30 (t, 7.5)
43 (ζ -CH)	127.1	7.20 (t, 7.5)

Table 2: High-Resolution Mass Spectrometry Data for Mechercharmycin A

High-resolution mass spectrometry was performed using a JEOL JMS-700 mass spectrometer.

Parameter	Value
Ionization Mode	Positive-ion Fast Atom Bombardment (FAB)
Observed [M+H] ⁺	737.2158
Calculated [M+H] ⁺	737.2159
Molecular Formula	C ₃₅ H ₃₂ N ₈ O ₇ S

Experimental Protocols

Isolation and Purification of Mechercharmycin A

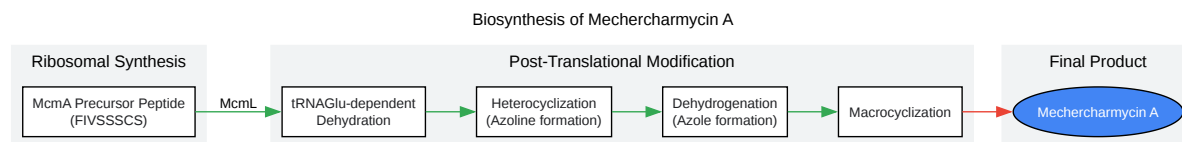
The producing strain, *Thermoactinomyces* sp. YM3-251, was cultured in a B2 medium at 30°C for 7 days with rotary shaking. The cultured broth was centrifuged, and the resulting precipitate was extracted with a chloroform/methanol (9:1) mixture. The supernatant was extracted with ethyl acetate. The combined extracts were concentrated and subjected to a series of chromatographic separations. These included silica gel column chromatography followed by reversed-phase HPLC (ODS) to yield pure **mechercharmycin A** as a white powder.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker DRX-500 spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the residual solvent signals (δ_H 2.50 and δ_C 39.5).
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was conducted on a JEOL JMS-700 two-sector mass spectrometer using a glycerol matrix.

Biosynthetic Pathway of Mechercharmycin A

Mechercharmycin A is a ribosomally synthesized and post-translationally modified peptide (RiPP)[3][4]. Its biosynthesis involves a precursor peptide and a series of enzymatic modifications. The key steps include the formation of azoline rings from cysteine and serine residues, followed by oxidation to form the final oxazole and thiazole moieties. The process is finalized by a macrocyclization step to yield the mature cyclic peptide.



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Caption: Proposed biosynthetic pathway of **mechercharmyn A**.

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